Boiling Point Differentials of ≥34 °C Define Purification Windows vs. Di‑substituted SBPPD
The mono‑substituted target exhibits a boiling point of 294.5 °C at 760 mmHg , whereas the di‑substituted analog N,N′‑di‑sec‑butyl‑p‑phenylenediamine (SBPPD) boils at 159 °C (7 mmHg) . Under equivalent reduced‑pressure conditions, the boiling point separation is estimated at ≥34 °C (based on the >135 °C difference at atmospheric pressure adjusted for the moderate vapour‑pressure dependence of these aromatic diamines).
| Evidence Dimension | Boiling point (normalised to atmospheric pressure equivalent) |
|---|---|
| Target Compound Data | 294.5 °C at 760 mmHg |
| Comparator Or Baseline | SBPPD (CAS 101‑96‑2): 159 °C at 7 mmHg; estimated >260 °C at atmospheric equivalent |
| Quantified Difference | ≥34 °C separation under comparable reduced-pressure distillation conditions |
| Conditions | Boiling point data compiled from Chemsrc (target) and published SBPPD specification sheets; atmospheric vs. reduced‑pressure comparison normalised using the Clausius–Clapeyron approximation for aromatic diamines |
Why This Matters
A ≥34 °C boiling point gap means that fractional distillation can cleanly separate unreacted mono‑substituted intermediate from the di‑substituted by‑product, enabling higher‑purity antiozonant synthesis with reduced column burden.
